1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide is a complex organic molecule. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. With a detailed structure composed of a piperidine ring and a thieno[3,2-d]pyrimidin scaffold, it stands out for its intricate chemical architecture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can involve multiple steps, starting with the formation of the thieno[3,2-d]pyrimidin core. This might be followed by the introduction of the phenyl group, acetyl group, and finally the piperidine ring. Specific reagents and catalysts, such as palladium-catalyzed coupling reactions or microwave-assisted synthesis, may be employed to achieve the desired compound with high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of 1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide would require optimized reaction conditions and efficient purification processes. Techniques like high-performance liquid chromatography (HPLC) and crystallization could be utilized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thieno[3,2-d]pyrimidin and piperidine moieties provides multiple sites for chemical transformations.
Common Reagents and Conditions: Typical reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides under different catalytic conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions employed. For instance, oxidation might yield corresponding sulfoxides or sulfones, while reduction could lead to various reduced intermediates.
Scientific Research Applications
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of new synthetic methodologies.
Biology: Researchers investigate this compound for its potential biological activities, including enzyme inhibition and receptor binding. Its interactions with biological macromolecules are of particular interest for drug design and discovery.
Medicine: The compound's potential therapeutic properties are explored in medicinal chemistry. Its activity against certain disease targets could lead to the development of new pharmaceuticals.
Industry: In the industrial realm, this compound might be used in the synthesis of advanced materials or as a precursor for the production of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-(2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide exerts its effects involves interacting with specific molecular targets such as enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological responses. Detailed studies on its binding affinity, kinetic properties, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
1-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetyl)piperidine-4-carboxamide
1-(2-(4-(1,3-dioxo-1H-benzimidazol-2(3H)-yl)phenyl)acetyl)piperidine-4-carboxamide
1-(2-(4-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)phenyl)acetyl)piperidine-4-carboxamide
Properties
IUPAC Name |
1-[2-[4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)phenyl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c21-18(26)13-5-8-23(9-6-13)16(25)11-12-1-3-14(4-2-12)24-19(27)17-15(7-10-29-17)22-20(24)28/h1-4,7,10,13H,5-6,8-9,11H2,(H2,21,26)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYZPVKKIRCXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CC=C(C=C2)N3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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